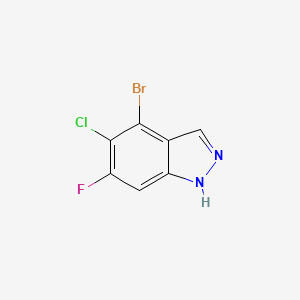

4-bromo-5-chloro-6-fluoro-1H-indazole

Description

Significance of the 1H-Indazole Framework in Contemporary Chemical Research

The 1H-indazole framework is a prominent heterocyclic scaffold in modern chemical and pharmaceutical research. nih.govpnrjournal.com As a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, it serves as a crucial building block for a multitude of biologically active compounds. nih.gov The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form over the 2H-indazole isomer. nih.gov

Indazole derivatives are noted for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties. benthamdirect.comingentaconnect.combohrium.com This versatility has led to the successful development of several FDA-approved drugs that feature the indazole core. pnrjournal.combohrium.com Notable examples include Axitinib and Pazopanib, which are tyrosine kinase inhibitors used in cancer therapy, and Niraparib, a PARP inhibitor for treating ovarian cancer. bohrium.comacs.org The ability of the indazole nucleus to act as a bioisosteric replacement for other aromatic systems, such as indole, further enhances its utility in drug design, allowing chemists to explore new chemical space and develop novel therapeutic agents. pnrjournal.comacs.org The ongoing investigation into new synthetic methodologies and biological applications underscores the enduring importance of the 1H-indazole framework in medicinal chemistry. nih.govnih.gov

The Unique Role of Halogenated Indazoles as Molecular Scaffolds

Halogenated indazoles are a particularly important subclass of indazole derivatives, serving as versatile molecular scaffolds in organic synthesis and drug discovery. The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the indazole ring system significantly alters the molecule's electronic properties and can enhance its biological activity. rsc.org These halogen substituents act as key functional handles, enabling a wide range of subsequent chemical modifications. bloomtechz.com

Organic halides are valuable precursors for numerous organic transformations, most notably in cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination. rsc.org These reactions allow for the precise and controlled introduction of diverse molecular fragments, which is a critical step in building libraries of complex molecules for high-throughput screening in drug development programs. nih.govacs.org The presence of multiple, different halogens on a single indazole core, as seen in 4-bromo-5-chloro-6-fluoro-1H-indazole, offers the potential for regioselective functionalization due to the differential reactivity of the C-Br, C-Cl, and C-F bonds. This feature provides medicinal chemists with a strategic advantage for the stepwise elaboration of the molecular scaffold. Many important drugs, including the anticancer agents Niraparib and Pazopanib, are synthesized from halogenated indazole intermediates, highlighting the critical role of these scaffolds in pharmaceutical development. rsc.org

Overview of Key Research Imperatives for Novel Halogenated 1H-Indazole Derivatives

The development of novel halogenated 1H-indazole derivatives is driven by several key research imperatives, primarily centered on the discovery of new therapeutic agents. A major focus is the design and synthesis of new anticancer compounds with improved efficacy and selectivity. researchgate.netnih.gov Researchers are actively creating and screening libraries of halogenated indazoles to identify potent inhibitors of various biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. nih.gov

A parallel research imperative is the development of efficient, selective, and environmentally friendly synthetic methods for the halogenation of the indazole core. rsc.org The goal is to achieve precise control over the position and number of halogen atoms introduced, which is crucial for establishing clear structure-activity relationships (SAR). rsc.orgresearchgate.net This includes the development of metal-free halogenation techniques and one-pot procedures to streamline the synthesis of mono-, poly-, and hetero-halogenated indazoles. rsc.orgmdpi.com By expanding the accessible chemical space of halogenated indazoles, these research efforts aim to provide a continuous stream of new and diverse molecular scaffolds for lead identification and optimization in the ongoing quest for next-generation medicines. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-6-fluoro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-6-3-2-11-12-5(3)1-4(10)7(6)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWQHBZNRIQXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)Cl)Br)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 Bromo 5 Chloro 6 Fluoro 1h Indazole

Retrosynthetic Analysis and Strategic Precursor Molecule Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-bromo-5-chloro-6-fluoro-1H-indazole, the most logical disconnection is the N-N bond of the pyrazole (B372694) ring, a common strategy in indazole synthesis. This leads back to a key intermediate, a suitably substituted o-halobenzaldehyde or a related derivative.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the Indazole Ring: The 1H-indazole ring can be retrosynthetically cleaved via a cyclization reaction with hydrazine (B178648). This points to a precursor such as 2-amino-4-bromo-5-chloro-6-fluorobenzaldehyde or, more commonly, a precursor that can be converted to the indazole via diazotization and intramolecular cyclization, such as a substituted 2-alkylaniline.

Precursor Simplification: The aldehyde or amino functionality on the precursor, for instance, 2-bromo-4-chloro-6-fluoroaniline, can be installed from a simpler aniline (B41778) derivative. The synthesis of this key aniline intermediate is critical. A common starting material for such a synthesis is a difluoroaniline, which can then be subjected to sequential, regioselective halogenation reactions.

A strategic forward synthesis, therefore, often begins with a commercially available fluoroaniline, such as 2,4-difluoroaniline. The synthetic challenge lies in the controlled, stepwise introduction of the chlorine and bromine atoms at the desired positions.

Development and Optimization of Multi-Step Synthetic Routes

The construction of this compound is typically achieved through a multi-step sequence. An exemplary synthetic route starts from a substituted aniline, proceeds through halogenation and diazotization steps, and concludes with the formation of the indazole ring. evitachem.com

A representative multi-step synthesis can be summarized as follows:

Chlorination: Selective chlorination of a starting material like 2-fluoroaniline (B146934) using an electrophilic chlorinating agent.

Bromination: Subsequent bromination of the chlorinated intermediate to introduce the bromine atom at the desired position.

Diazotization and Formylation: Conversion of the resulting polysubstituted aniline into a benzaldehyde (B42025) derivative.

Cyclization: The final ring-closing step to form the 1H-indazole core using hydrazine hydrate (B1144303). evitachem.com

Achieving the correct 4-bromo-5-chloro-6-fluoro substitution pattern is the principal challenge in the synthesis. The regioselectivity of halogenation reactions is governed by the electronic and steric effects of the substituents already present on the aromatic ring. For precursors like substituted anilines, the directing effects of the amino and fluoro groups are paramount.

Electrophilic halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly employed for these transformations. researchgate.netrsc.org The reaction conditions, including solvent and temperature, are fine-tuned to maximize the yield of the desired regioisomer. rsc.orgnih.gov For instance, a synthesis of the related 4-bromo-6-chloro-1H-indazole starts with 2-fluoroaniline, where chlorination with NCS yields 4-chloro-2-fluoroaniline. Subsequent bromination with NBS directs the bromine atom to the position ortho to the amino group, resulting in 2-bromo-4-chloro-6-fluoroaniline. Metal-free halogenation methods are often preferred due to their milder conditions and environmental benefits. researchgate.netrsc.orgnih.gov

| Starting Material | Halogenating Agent | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-Fluoroaniline | N-Chlorosuccinimide (NCS) | 4-Chloro-2-fluoroaniline | Selective chlorination para to the amino group. | |

| 4-Chloro-2-fluoroaniline | N-Bromosuccinimide (NBS) | 2-Bromo-4-chloro-6-fluoroaniline | Bromination directed ortho to the amino group. | |

| 2-Phenyl-2H-indazole | N-Bromosuccinimide (NBS) | 3-Bromo-2-phenyl-2H-indazole | Metal-free C-H direct halogenation. | rsc.orgnih.gov |

The final and defining step in the synthesis is the construction of the 1H-indazole ring. Several classical and modern methods are available for this transformation.

Jacobson Indazole Synthesis: This method involves the intramolecular cyclization of a diazotized 2-alkylaniline. The 2-alkylaniline precursor is treated with a nitrosating agent (e.g., sodium nitrite (B80452) in acid) to form a diazonium salt, which then cyclizes to form the indazole ring.

Reaction with Hydrazine: A widely used method involves the condensation of an o-halobenzaldehyde derivative with hydrazine hydrate. chemicalbook.com The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr) or a related cyclization pathway to yield the 1H-indazole. For example, 2-bromo-4-chloro-6-fluorobenzaldehyde (B1377220) can be treated with hydrazine hydrate to afford the indazole scaffold in high yield.

Copper-Catalyzed Cyclization: Intramolecular Ullmann-type reactions, mediated by copper catalysts, can be used to form the N-N bond in the indazole ring from suitable precursors like o-haloaryl hydrazones. thieme-connect.comnih.gov This method is particularly useful for scalable syntheses. thieme-connect.com

| Precursor Type | Reagents/Catalyst | Method | Key Features | Reference |

|---|---|---|---|---|

| o-Halobenzaldehyde | Hydrazine Hydrate | Condensation/Cyclization | Widely applicable and often high-yielding. | chemicalbook.com |

| o-Haloaryl N-sulfonylhydrazones | Cu(OAc)2 or Cu2O | Copper-Mediated Cyclization | Tolerates various functional groups. | nih.gov |

| 2-Bromobenzonitriles | Benzophenone hydrazone, Pd-catalyst, then acid | Palladium-Catalyzed Arylation/Cyclization | Provides access to 3-aminoindazoles. | organic-chemistry.org |

| Arynes and Hydrazones | - | [3+2] Annulation | Constructs the indazole skeleton under mild conditions. | organic-chemistry.orgacs.org |

Exploration of Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and can be applied to the synthesis of this compound. These reactions can be used either to construct the substituted aromatic precursor or to functionalize a pre-formed halogenated indazole core.

The halogen atoms on the indazole ring serve as versatile handles for further diversification through reactions like Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization. For instance, the C-Br bond is generally more reactive in palladium-catalyzed couplings, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position while leaving the C5-chloro substituent intact for subsequent transformations. nih.gov

Furthermore, metal catalysts, including rhodium and copper, can mediate the C-H activation and cyclization of precursors like azobenzenes to form the indazole ring system. nih.gov While perhaps not the most direct route to the title compound, these methods showcase the power of transition metals in constructing the core heterocycle. nih.gov

| Reaction Type | Purpose | Typical Catalyst/Reagents | Example Application | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C bond formation | Pd(PPh3)4, Base (e.g., Cs2CO3) | Arylation of a bromo-indazole at the bromine position. | nih.gov |

| Ullmann Reaction | N-N bond formation (Cyclization) | CuI, Base | Intramolecular cyclization of an o-haloaryl hydrazone. | thieme-connect.com |

| Buchwald-Hartwig Amination | C-N bond formation | Palladium catalyst, Ligand | N-arylation or amination of a halo-indazole. | |

| Rh(III)-Catalyzed C-H Activation | Indazole ring formation | [Cp*RhCl2]2, Oxidant (e.g., Cu(OAc)2) | Synthesis of indazoles from azobenzenes and alkenes. | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Protocols

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. yale.edunih.gov Key considerations include atom economy, use of safer solvents, and the application of catalysis. yale.edu

Waste Prevention: Designing synthetic routes that minimize byproducts is a core principle. yale.edunih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu

Safer Solvents: Efforts are made to replace hazardous organic solvents with more environmentally benign alternatives. For instance, metal-free halogenation of indazoles has been successfully carried out in greener solvents like ethanol (B145695) or even water, which simplifies product isolation and reduces toxic waste. researchgate.netrsc.orgnih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. yale.edu Employing transition metal catalysts at low loadings for cyclization and cross-coupling reactions significantly reduces waste compared to using stoichiometric amounts of reagents. nih.govmdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. yale.edu The development of highly active catalysts can enable reactions to proceed under milder conditions.

Recent research has focused on developing sustainable synthetic methods, such as solvent-free reactions, microwave-assisted synthesis, and the use of renewable feedstocks, aligning with the goals of green chemistry. researchgate.netrsc.org

Process Chemistry Considerations for Scalable Synthesis

Translating a laboratory-scale synthesis to large-scale industrial production introduces a unique set of challenges that fall under the domain of process chemistry. The primary goals are to ensure the process is safe, cost-effective, robust, and environmentally acceptable.

For the synthesis of this compound, several factors must be considered for scale-up:

Safety: Reactions involving diazotization can be hazardous due to the potential for accumulation of unstable diazonium salts. Careful control of temperature and addition rates is critical. Similarly, some organometallic reagents used in coupling reactions can be pyrophoric. thieme-connect.com

Process Robustness: The synthesis must be reproducible and tolerant of minor variations in reaction conditions. Extensive screening and optimization of parameters like temperature, concentration, and catalyst loading are necessary. thieme-connect.com

Purification: On a large scale, chromatographic purification is often impractical. Developing procedures where the final product can be isolated by crystallization or distillation is highly desirable. Steam distillation has been noted as a potential purification method for related indazoles. thieme-connect.com

Regulatory Compliance: The manufacturing process must comply with regulatory standards, which includes minimizing hazardous waste and ensuring product purity.

Patented synthetic routes often prioritize simplicity, high yield, and mild reaction conditions to make them suitable for industrial application. google.com

Chemical Reactivity and Derivatization Strategies of 4 Bromo 5 Chloro 6 Fluoro 1h Indazole

Halogen-Directed Reactivity and Transformations

The presence of three distinct halogen atoms—bromine, chlorine, and fluorine—on the benzene (B151609) portion of the 4-bromo-5-chloro-6-fluoro-1H-indazole ring system provides a rich platform for selective chemical transformations. The differential reactivity of these halogens under various reaction conditions allows for a controlled and stepwise functionalization of the molecule.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the modification of halogenated aromatic compounds. In the case of this compound, the electron-withdrawing nature of the indazole ring, coupled with the inductive effects of the halogens, activates the benzene ring towards nucleophilic attack. The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I, a trend opposite to that of SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the carbon-halogen bond. nih.gov

While specific studies on this compound are not extensively documented in publicly available literature, the general principles of SNAr on polyhalogenated heterocycles suggest that the fluorine atom at the C6 position would be the most susceptible to displacement by nucleophiles. This is followed by the chlorine atom at C5. The bromine at C4 is generally the least reactive in SNAr reactions. The precise regioselectivity can, however, be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, in reactions with amines, alkoxides, or thiolates, selective displacement of the fluorine atom can be anticipated under carefully controlled conditions.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

| Position of Halogen | Predicted Reactivity in SNAr | Rationale |

| C6-F | Highest | Fluorine is the most electronegative halogen, making the C6 position highly electrophilic and the best leaving group in SNAr. |

| C5-Cl | Intermediate | Chlorine is less electronegative than fluorine, making the C5 position less electrophilic. |

| C4-Br | Lowest | Bromine is the least electronegative of the three halogens, rendering the C4 position the least susceptible to nucleophilic attack. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-halogen bonds in this compound (C-Br > C-Cl >> C-F) allows for selective functionalization. The C-Br bond at the C4 position is the most reactive in oxidative addition to a palladium(0) complex, making it the primary site for cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindazole with an organoboron reagent in the presence of a palladium catalyst and a base. It is a versatile method for introducing a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C4 position. The reaction conditions can be tuned to achieve high yields and selectivity, often employing catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) and bases such as Na₂CO₃ or K₃PO₄. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the introduction of terminal alkynes at the C4 position through a palladium- and copper-co-catalyzed reaction. This method is valuable for the synthesis of precursors for further transformations or for the direct incorporation of alkynyl moieties into the indazole core. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromoindazole with a wide variety of primary and secondary amines. This is a crucial transformation for the synthesis of many biologically active compounds. The choice of palladium catalyst and ligand is critical for achieving high efficiency and functional group tolerance.

Table 2: Predicted Site-Selectivity of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Position of Functionalization | Rationale |

| Suzuki-Miyaura | C4 | The C-Br bond is the most reactive towards oxidative addition to Pd(0). |

| Sonogashira | C4 | Similar to Suzuki-Miyaura, the C-Br bond is preferentially activated. |

| Buchwald-Hartwig | C4 | The C-Br bond's higher reactivity dictates the site of C-N bond formation. |

Reactions at the 1H-Indazole Nitrogen Atom (N1) and N-Functionalization

The indazole ring contains two nitrogen atoms, N1 and N2, and in the unsubstituted form, it exists as a mixture of tautomers. The N1 position is generally more nucleophilic and sterically accessible, making it the primary site for functionalization. researchgate.net N-functionalization is a common strategy to modulate the physicochemical and pharmacological properties of indazole-based compounds.

Common N-functionalization reactions include:

N-Alkylation: This can be achieved using various alkylating agents such as alkyl halides, sulfates, or tosylates in the presence of a base like sodium hydride, potassium carbonate, or cesium carbonate. The choice of base and solvent can influence the regioselectivity between N1 and N2 alkylation, although N1-alkylation is typically favored. researchgate.net

N-Arylation: The introduction of an aryl group at the N1 position can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylindazoles.

Michael Addition: The N1-H can also participate in Michael additions to α,β-unsaturated carbonyl compounds.

In the context of multi-step syntheses, the indazole nitrogen is often protected to prevent unwanted side reactions during the functionalization of other parts of the molecule. A common protecting group is the tetrahydropyranyl (THP) group, which can be introduced under acidic conditions and removed under milder acidic conditions. A patent has described the protection of this compound with a THP group.

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity on the Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of indazole is generally challenging due to the electron-withdrawing nature of the fused pyrazole (B372694) ring, which deactivates the benzene ring towards electrophilic attack. The presence of three electron-withdrawing halogen atoms in this compound further deactivates the ring, making EAS reactions even more difficult to achieve. wikipedia.orgmasterorganicchemistry.com

If an EAS reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The indazole ring itself is considered a deactivating group. Halogens are also deactivating but are ortho-, para-directing. In this highly substituted system, the only available position for substitution is C7. Therefore, any potential EAS reaction, such as nitration or further halogenation, would be expected to occur at the C7 position, if at all. However, forcing conditions would likely be required, which could lead to decomposition or side reactions.

Cycloaddition Reactions and Heterocyclic Annulation Strategies

Indazoles can participate in cycloaddition reactions, although this aspect of their chemistry is less explored compared to other functionalizations. The diene character of the benzene ring or the dienophilic nature of the pyrazole C=C bond could potentially be exploited in Diels-Alder or other cycloaddition reactions. nih.govwikipedia.org However, the aromaticity of the indazole system makes it a reluctant participant in such reactions, often requiring high temperatures or the use of highly reactive reaction partners.

For this compound, the electron-deficient nature of the benzene ring might favor its participation as a diene in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. wikipedia.org Alternatively, the indazole could act as a dipolarophile in 1,3-dipolar cycloaddition reactions. chim.itnih.gov Annulation strategies to build additional heterocyclic rings onto the indazole core would likely proceed through functional groups introduced via the methods described in the previous sections (e.g., cross-coupling followed by cyclization).

Functional Group Interconversions and Advanced Derivatizations

The functional groups introduced through the primary derivatization strategies can be further manipulated to create a diverse array of analogs. Some examples of functional group interconversions and advanced derivatizations include:

Conversion of the Bromo Group: The bromine atom at C4, after serving as a handle for cross-coupling, can also be converted to other functional groups. For example, it can be lithiated and then quenched with an electrophile to introduce a variety of substituents.

Modification of Introduced Groups: Aryl groups introduced via Suzuki-Miyaura coupling can be further functionalized through electrophilic aromatic substitution on the newly introduced ring. Alkynyl groups from Sonogashira coupling can undergo various transformations such as hydration to ketones, reduction to alkanes or alkenes, or participation in cycloaddition reactions. Amino groups introduced via Buchwald-Hartwig amination can be acylated, alkylated, or used as a handle for the construction of other heterocyclic rings.

Synthesis of Fused Systems: Derivatization at both the C4 and C5 positions could provide a handle for the construction of a new fused ring system.

These advanced derivatizations, starting from the selectively functionalized this compound, open up a vast chemical space for the exploration of new compounds with potential applications in various fields, particularly in medicinal chemistry.

Advanced Analytical and Structural Characterization Methodologies for 4 Bromo 5 Chloro 6 Fluoro 1h Indazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D-NMR) for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules in solution. For 4-bromo-5-chloro-6-fluoro-1H-indazole, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, three distinct signals are expected. Experimental data from patent literature confirms signals for the H-3 proton and the N-H proton. google.com The H-3 proton, located on the pyrazole (B372694) ring, appears as a singlet at approximately 8.10 ppm. google.com The labile N-H proton of the indazole ring is observed as a broad singlet far downfield around 13.68 ppm. google.com The remaining aromatic proton, H-7, is expected to appear as a doublet due to coupling with the adjacent fluorine atom at C-6. Its chemical shift would be influenced by the surrounding halogen substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, seven distinct signals corresponding to the seven carbon atoms of the indazole ring are predicted. The chemical shifts are significantly influenced by the attached halogens. Carbons bonded to electronegative atoms (Br, Cl, F, N) will exhibit characteristic shifts. Specifically, the C-F bond will show a large one-bond coupling constant (¹JC-F), while smaller two- and three-bond couplings (²JC-F, ³JC-F) may be observed for neighboring carbons, providing further structural confirmation.

¹⁵N NMR: Nitrogen-15 NMR, although less sensitive, can directly probe the electronic environment of the two nitrogen atoms in the pyrazole ring, helping to distinguish between the N-1 and N-2 positions and confirm the 1H-indazole tautomeric form.

2D-NMR: Two-dimensional NMR experiments are crucial for assembling the complete structure by establishing correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the C-3/H-3 and C-7/H-7 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically 2-3 bonds) between protons and carbons. Expected correlations would include the H-3 proton to carbons C-3a and C-7a, and the H-7 proton to carbons C-5 and C-3a, confirming the connectivity across the bicyclic system.

COSY (Correlation Spectroscopy): While not highly informative for this molecule due to the limited number of neighboring protons, it would confirm the absence of ¹H-¹H spin coupling for the H-3 proton.

Table 4.1.1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N1-H | ~13.68 | Broad Singlet (br s) | - | Labile proton, value confirmed by experimental data. google.com |

| C3-H | ~8.10 | Singlet (s) | - | Value confirmed by experimental data. google.com |

| C7-H | ~7.5-7.8 | Doublet (d) | ~7-9 (³JH-F) | Predicted value; coupling to fluorine expected. |

Table 4.1.2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling | Notes |

| C3 | ~135 | Small (³JC-F) | Aromatic CH |

| C3a | ~120 | Small (³JC-F) | Quaternary bridgehead carbon |

| C4 | ~110-115 | Small (²JC-F) | C-Br bond, deshielded |

| C5 | ~125-130 | Small (²JC-F) | C-Cl bond, deshielded |

| C6 | ~150-155 | Large (¹JC-F) | C-F bond, highly deshielded |

| C7 | ~100-105 | Medium (²JC-F) | Aromatic CH, shielded by F |

| C7a | ~140 | Small (⁴JC-F) | Quaternary bridgehead carbon |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₃BrClFN₂), HRMS analysis, typically using electrospray ionization (ESI), would verify its molecular formula.

The presence of bromine and chlorine, which have characteristic isotopic distributions (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%; ³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%), creates a unique isotopic pattern in the mass spectrum. The resulting spectrum would show a cluster of peaks corresponding to the different isotopic combinations. The most abundant peak (M) would correspond to the molecule containing ⁷⁹Br and ³⁵Cl. Additional peaks at M+2 (from ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) and M+4 (from ⁸¹Br/³⁷Cl) would be observed with predictable relative intensities, providing definitive evidence for the presence of one bromine and one chlorine atom.

Table 4.2.1: Predicted HRMS Isotopic Pattern for [M+H]⁺ Ion of C₇H₃BrClFN₂

| Isotopic Composition | Calculated m/z ([M+H]⁺) | Relative Abundance (%) |

| C₇H₄⁷⁹Br³⁵ClFN₂ | 248.9361 | 100.0 |

| C₇H₄⁸¹Br³⁵ClFN₂ | 250.9340 | 97.3 |

| C₇H₄⁷⁹Br³⁷ClFN₂ | 250.9331 | 31.6 |

| C₇H₄⁸¹Br³⁷ClFN₂ | 252.9310 | 30.7 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound can be grown, this technique would provide unequivocal proof of its structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the indazole ring system. It would also reveal how the molecules pack in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding (e.g., between the N-H of one molecule and a nitrogen or halogen atom of a neighboring molecule) and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound.

Table 4.3.1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.0 |

| b (Å) | ~12.0 |

| c (Å) | ~9.5 |

| β (°) | ~105 |

| Volume (ų) | ~770 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~2.15 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govmdpi.com

For this compound, the FT-IR spectrum would be expected to show a characteristic N-H stretching vibration, typically in the range of 3100-3300 cm⁻¹, which may be broadened due to hydrogen bonding in the solid state. The aromatic C-H stretching vibration for the H-7 proton would appear just above 3000 cm⁻¹. The region between 1400-1650 cm⁻¹ would contain several bands corresponding to the C=C and C=N stretching vibrations of the bicyclic aromatic system. The C-halogen (C-F, C-Cl, C-Br) stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system.

Table 4.4.1: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

| N-H Stretch | 3100 - 3300 | FT-IR |

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |

| Aromatic C=C / C=N Stretch | 1400 - 1650 | FT-IR, Raman |

| C-F Stretch | 1100 - 1250 | FT-IR |

| C-Cl Stretch | 650 - 800 | FT-IR |

| C-Br Stretch | 500 - 650 | FT-IR |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Preparative HPLC, SFC)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. moravek.com Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful methods for isolating target compounds like this compound from reaction byproducts or starting materials. researchgate.net

Preparative HPLC: This technique is widely used for purification. moravek.com For a moderately polar compound like a halogenated indazole, reversed-phase HPLC would be a suitable choice. A C18-silica packed column with a mobile phase consisting of a gradient of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid to improve peak shape, would likely achieve good separation. The purity of the collected fractions can then be assessed using analytical HPLC with a UV detector.

Supercritical Fluid Chromatography (SFC): SFC is considered a "green" chromatography technique that uses supercritical CO₂ as the main mobile phase, often with a small amount of a polar co-solvent (e.g., methanol). researchgate.net It offers advantages of faster separations and reduced organic solvent consumption compared to HPLC. SFC can be particularly effective for separating halogenated isomers and is also amenable to preparative scale for purification. Chiral SFC, using a chiral stationary phase, would be the method of choice for separating enantiomers if a chiral derivative of the indazole were synthesized.

Table 4.5.1: Hypothetical Chromatographic Conditions for Purity Analysis

| Technique | Stationary Phase (Column) | Mobile Phase | Detection |

| Analytical HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) | UV (e.g., 254 nm) |

| Preparative SFC | Silica or 2-Ethylpyridine | Gradient: CO₂ / Methanol (with 0.1% additive like diethylamine) | UV, MS |

Computational and Theoretical Investigations of 4 Bromo 5 Chloro 6 Fluoro 1h Indazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of 4-bromo-5-chloro-6-fluoro-1H-indazole. These calculations provide insights into the molecule's electronic landscape, which governs its stability and chemical reactivity.

Electronic Structure and Frontier Molecular Orbitals: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and determine its electronic properties. nih.gov A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. For indazole derivatives, the HOMO is typically distributed across the π-system of the bicyclic ring. The presence of electron-withdrawing halogens (F, Cl) and the less electronegative bromine is expected to lower the HOMO energy level compared to unsubstituted indazole, indicating reduced electron-donating ability.

LUMO: Represents the ability to accept an electron. The LUMO is also associated with the π-system. Halogen substitution generally lowers the LUMO energy, increasing the molecule's electrophilicity. nih.gov

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A larger energy gap implies higher kinetic stability and lower chemical reactivity. For this compound, the combined electronic effects of the three different halogens would result in a specific HOMO-LUMO gap that influences its reactivity profile. DFT studies on similar indazole derivatives have shown that the HOMO-LUMO energy gap is a significant factor in their biological activity. nih.govrsc.org

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ2 / 2η | Propensity to accept electrons. |

This table is generated based on conceptual DFT principles.

These descriptors, derived from quantum chemical calculations, provide a quantitative basis for predicting how this compound will interact with other reagents. The high electronegativity of the fluorine and chlorine atoms is expected to result in a significant electrophilicity index. nih.gov

Conformational Analysis and Tautomerism Studies of the 1H-Indazole Core

The indazole ring system can exist in two principal annular tautomeric forms: the 1H-indazole and the 2H-indazole. The position of the proton on one of the two nitrogen atoms significantly influences the molecule's electronic structure, aromaticity, and interaction capabilities.

Tautomeric Stability: For the parent indazole molecule, computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net This preference is generally attributed to the benzenoid character of the six-membered ring in the 1H form, which is energetically favored over the quinonoid structure of the 2H form. Theoretical calculations using methods like MP2 and B3LYP have estimated the energy difference to be approximately 15-20 kJ/mol in favor of the 1H-tautomer. nih.gov

For this compound, it is strongly predicted that the 1H-tautomer will also be the predominant form. The substituents on the benzene (B151609) ring are unlikely to overturn this inherent stability difference, although they may slightly modulate the energy gap between the two tautomers. Computational studies investigating the tautomerism of substituted indazoles confirm that while electronic effects of substituents can influence the relative energies, the 1H form typically remains the global minimum. nih.govorientjchem.org

Conformational Analysis: The indazole core itself is rigid and planar. Therefore, conformational analysis for this compound primarily concerns the planarity of the bicyclic system. DFT geometry optimization would confirm a largely planar structure, as this maximizes the aromatic stabilization of the π-electron system. Minor deviations from planarity could be induced by steric hindrance between adjacent bulky substituents, but this is not expected to be significant for the given substitution pattern.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, and sites of potential chemical attack.

The MEP map of this compound would reveal several key features:

Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These would be concentrated around the N2 nitrogen atom due to its lone pair of electrons and, to a lesser extent, delocalized over the π-system of the aromatic rings.

Positive Potential (Blue): Regions of low electron density, susceptible to nucleophilic attack. The most positive region is invariably located around the acidic proton attached to the N1 nitrogen, making it a strong hydrogen bond donor site.

Sigma-Holes: Halogen atoms, particularly bromine and chlorine, can exhibit a region of positive electrostatic potential on their outermost surface, opposite to the C-X bond. This phenomenon, known as a "sigma-hole," allows them to act as electrophilic centers and participate in halogen bonding with nucleophiles. The MEP map would likely show a positive σ-hole on the bromine atom, making it a potential halogen bond donor.

This detailed charge distribution analysis is critical for understanding how the molecule might orient itself within a protein active site or interact with other molecules in a condensed phase. nih.gov

Molecular Docking and Molecular Dynamics Simulations with Proposed Biological Targets (Focus on in silico interaction mechanisms)

The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. Given this precedent, computational docking and molecular dynamics (MD) simulations can be employed to explore the potential of this compound as an inhibitor of various protein kinases or other relevant biological targets.

Proposed Biological Targets: Based on studies of similar indazole derivatives, plausible targets for docking studies include:

Protein Kinases (e.g., EGFR, Aurora Kinase, ROCK). nih.gov

Aromatase. derpharmachemica.com

Renal cancer-related proteins. nih.govrsc.org

Proteins involved in breast cancer pathways. researchgate.net

In Silico Interaction Mechanisms: Molecular docking simulations would place the this compound molecule into the binding site of a target protein to predict its preferred orientation and binding affinity. The analysis would focus on identifying key non-covalent interactions:

| Interaction Type | Donor/Acceptor on Indazole | Potential Interacting Residue (Example) |

| Hydrogen Bonding | N1-H (donor), N2 (acceptor) | Asp, Glu, Ser, Thr, backbone C=O or N-H |

| Halogen Bonding | C4-Br (σ-hole donor) | Backbone carbonyl oxygen, Lewis basic side chains |

| π-π Stacking | Indazole ring system | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Halogenated benzene ring | Ala, Val, Leu, Ile, Met |

This table illustrates potential interactions based on the compound's structure and general protein binding site features.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the flexibility of the complex and can help refine the understanding of the binding mode and estimate the binding free energy more accurately. Such studies on halogenated heterocycles have demonstrated the importance of specific interactions, like halogen bonds, in achieving high binding affinity and selectivity. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (focused on general chemical properties and reactivity)

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties and reactivity of chemicals based on their molecular structure. researchgate.net For this compound, QSPR can be used to estimate various properties without the need for experimental measurements.

The process involves calculating a set of molecular descriptors that encode structural, electronic, and topological information. For this molecule, relevant descriptors would include:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Geometric Descriptors: Molecular surface area, molecular volume.

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, MEP-derived parameters. nih.gov

These descriptors for a series of related halogenated indazoles could be correlated with experimentally determined properties (e.g., boiling point, solubility, logP) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. molgen.de The resulting QSPR model can then be used to predict the properties of this compound. Such models are particularly useful in the early stages of drug discovery and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.gov For this compound, computational studies could elucidate the pathways of several important reactions.

N-Alkylation/N-Arylation: A common reaction for indazoles is substitution at the nitrogen atoms. This reaction often yields a mixture of N1 and N2 substituted products. DFT calculations can be used to model the reaction pathway for both possibilities. By calculating the energies of the intermediates and transition states, one can predict the regioselectivity of the reaction under different conditions (e.g., basic vs. acidic). beilstein-journals.org For instance, the calculations could determine whether the kinetically favored product (lower activation energy) differs from the thermodynamically favored product (lower final energy). nih.gov

Nucleophilic Aromatic Substitution (SNAr): The halogenated benzene ring is a potential site for SNAr reactions. The relative reactivity of the bromine at C4, chlorine at C5, and fluorine at C6 towards nucleophilic displacement could be investigated. Computational modeling of the Meisenheimer complex intermediates for substitution at each position would reveal the activation barriers. This would help predict which halogen is most likely to be displaced, guiding synthetic strategies for further functionalization of the indazole core.

By mapping the potential energy surface for these and other reactions, computational studies provide a mechanistic understanding that is often difficult to obtain through experimental means alone, enabling the rational design of synthetic routes. acs.org

The Role of 4 Bromo 5 Chloro 6 Fluoro 1h Indazole As a Scaffold in Advanced Chemical Design

Scaffold Hop and Bioisosteric Replacement Strategies in Heterocyclic Chemistry

In modern drug discovery, scaffold hopping and bioisosteric replacement are key strategies for identifying novel compounds with improved properties. Scaffold hopping involves replacing a central molecular core with a structurally different scaffold while retaining similar biological activity. The 4-bromo-5-chloro-6-fluoro-1H-indazole scaffold is a candidate for such strategies, serving as a potential replacement for other bicyclic heteroaromatic systems in known active compounds. nih.gov

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is also critical. The halogenated indazole core can act as a bioisostere for other groups, aiming to enhance target affinity, improve pharmacokinetic profiles, or reduce off-target effects. For instance, in a series of inhibitors for human monoamine oxidase B (hMAO B), the introduction of different heterocyclic rings as bioisosteres was a key strategy to identify potent and selective compounds. nih.gov The unique electronic distribution and steric profile conferred by the three distinct halogens on this compound make it a valuable scaffold for these advanced design approaches.

Fragment-Based Design and Lead Generation Methodologies in Medicinal Chemistry

Fragment-Based Drug Design (FBDD) has become a powerful methodology for generating lead compounds. nih.gov This approach begins by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.gov With a molecular weight of 249.47 g/mol , this compound fits within the general parameters of a chemical fragment. hoffmanchemicals.com

The indazole nucleus is particularly effective in FBDD because it can mimic the adenine (B156593) ring of ATP and form crucial hydrogen-bonding interactions with the hinge region of kinases, a common target in cancer therapy. nih.gov The halogen substituents on the this compound scaffold can occupy specific small pockets within a target's binding site, providing a well-defined starting point. Once an initial fragment hit is identified, chemists can "grow" the fragment by adding functional groups at the halogen positions to improve potency and selectivity, evolving it from a low-affinity fragment into a high-affinity lead compound. nih.govyoutube.com

Development of Chemical Probes for Molecular Biology Research

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native environment. The structure of this compound is well-suited for the development of such probes due to the differential reactivity of its halogen atoms.

The bromine atom at the 4-position is typically more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) than the chlorine atom at the 5-position. This selective reactivity allows for the precise, site-specific attachment of reporter groups, such as fluorophores, biotin (B1667282) tags for affinity purification, or photoreactive groups for covalent labeling of the target protein. By functionalizing the indazole scaffold in this controlled manner, the core molecule can be converted into a tailored chemical probe to investigate biological pathways and validate drug targets.

Design Principles for Modulating Molecular Interactions through Structural Modifications

The three different halogen atoms on the this compound scaffold provide a powerful toolkit for fine-tuning molecular interactions with a biological target. Each halogen possesses distinct electronic and steric properties that can be exploited in rational drug design.

Bromine (at C4): The large, polarizable nature of bromine makes it an effective halogen bond donor. A halogen bond is a non-covalent interaction between the electropositive region on the halogen and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) on the protein, which can significantly enhance binding affinity and selectivity.

Fluorine (at C6): The small, highly electronegative fluorine atom can form strong hydrogen bonds and other polar interactions. Furthermore, the introduction of fluorine into a molecule can block sites of metabolism, thereby improving the compound's pharmacokinetic properties, and can also enhance membrane permeability.

By systematically modifying or replacing these halogens, medicinal chemists can modulate the compound's binding affinity, selectivity, and drug-like properties in a predictable manner.

Table 1: Properties of Halogen Substituents for Modulating Molecular Interactions

| Halogen | Position | Key Properties | Potential Role in Design |

|---|---|---|---|

| Bromine | C4 | Large, polarizable, good halogen bond donor | Anchoring via halogen bonds, site for selective chemical modification |

| Chlorine | C5 | Moderately polarizable, can form halogen bonds | Fine-tuning of electronic properties, occupying hydrophobic pockets |

Applications in Materials Science and Optoelectronic Systems

Beyond medicinal chemistry, halogenated heterocyclic compounds are of growing interest in materials science. The unique electronic properties of molecules like this compound make them potential building blocks for advanced organic materials. evitachem.com Specifically, halogenated indazoles have been investigated for their use in developing organic semiconductors and organic light-emitting diodes (OLEDs). evitachem.com

The presence and orientation of the halogen atoms can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are critical for charge transport in organic semiconductors. Furthermore, the halogens can direct the solid-state packing of the molecules through intermolecular interactions like halogen bonding, which in turn affects the material's bulk electronic properties and performance in optoelectronic devices. evitachem.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-1,3-dimethyl-4-nitrobenzene |

| 4-bromo-5-methyl-1H-indazole |

| 5-bromo-4-fluoro-1H-indazole |

| 4-bromo-6-chloro-1H-indazole |

| 4-bromo-6-fluoro-5-iodo-1H-indazole |

Investigation of Molecular and Cellular Interactions of 4 Bromo 5 Chloro 6 Fluoro 1h Indazole Derivatives Excluding Clinical Data

Target Identification and Validation Strategies (e.g., chemical proteomics, affinity chromatography)

There is no specific information in the reviewed literature detailing the use of chemical proteomics or affinity chromatography to identify the molecular targets of 4-bromo-5-chloro-6-fluoro-1H-indazole. In general, these techniques are powerful tools for elucidating the protein binding partners of small molecules. Chemical proteomics would involve designing a probe molecule derived from this compound to capture its interacting proteins from cell lysates, which would then be identified by mass spectrometry. Similarly, affinity chromatography would immobilize the compound on a solid support to isolate its binding partners from a biological sample. However, no such studies have been published for this specific compound.

Enzyme Inhibition and Activation Mechanisms (in vitro studies)

No in vitro studies describing the specific enzyme inhibition or activation mechanisms of this compound have been found in the public domain. While various halogenated indazoles have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and lactoperoxidase, this particular derivative has not been the subject of such published research. nih.govnih.gov Therefore, there is no data available on its inhibitory constants (IC50 or Ki values) or the specific nature of its interactions with any enzyme active sites.

Receptor Binding Studies and Ligand-Receptor Interactions (in vitro assays)

There is a lack of published in vitro receptor binding assays for this compound. The broader family of indazole derivatives has been explored for their affinity to various receptors, including cannabinoid and estrogen receptors. acs.orgacs.orgorientjchem.org However, without specific experimental data for this compound, it is not possible to detail its ligand-receptor interactions, binding affinities, or receptor subtype selectivity.

Modulation of Cellular Pathways and Processes (in vitro assays)

No in vitro studies have been published that specifically investigate the modulation of cellular pathways or processes by this compound. Research on other indazole derivatives has shown effects on pathways related to inflammation, cell proliferation, and apoptosis. researchgate.netnih.govrsc.org However, in the absence of specific studies, the impact of this compound on signaling cascades, gene expression, or other cellular functions remains unknown.

Mechanistic Insights into Cellular Uptake and Subcellular Localization (in vitro investigations)

There is no available research on the cellular uptake and subcellular localization of this compound. Such studies would typically involve techniques like fluorescence microscopy with a labeled version of the compound or cell fractionation and subsequent analysis to determine its distribution within different cellular compartments. Without these investigations, the mechanisms by which this compound might enter cells and where it might accumulate are entirely speculative.

Future Research Directions and Unexplored Avenues for 4 Bromo 5 Chloro 6 Fluoro 1h Indazole Chemistry

Integration with Advanced Synthetic Methodologies

The synthesis and derivatization of 4-bromo-5-chloro-6-fluoro-1H-indazole can be significantly advanced by embracing modern synthetic technologies such as flow chemistry and photoredox catalysis.

Flow Chemistry: Continuous-flow processing offers substantial advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. mdpi.com For a multi-step synthesis of a complex molecule like this compound, flow chemistry can enable the telescoping of reaction sequences, minimizing the need for isolation and purification of intermediates. mdpi.com This approach is particularly beneficial for handling potentially hazardous reagents or intermediates often involved in the synthesis of halogenated compounds. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities in the synthesis and subsequent functionalization of the indazole core. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This methodology can be employed for the late-stage functionalization of the this compound scaffold, allowing for the introduction of a wide array of functional groups with high precision and efficiency. chem-station.comnih.govacs.org For instance, photoredox-catalyzed cross-coupling reactions could be explored for the selective alkylation, arylation, or amination of the indazole ring, leveraging the differential reactivity of the halogen substituents.

Exploration of Novel Reaction Chemistries and Derivatizations

The presence of three distinct halogen atoms on the benzene (B151609) ring of this compound provides a unique platform for selective and sequential functionalization.

Selective Cross-Coupling Reactions: The differential reactivity of the C-Br, C-Cl, and C-F bonds in transition metal-catalyzed cross-coupling reactions is a key area for exploration. Generally, the reactivity order in palladium-catalyzed couplings is C-I > C-Br > C-OTf > C-Cl >> C-F. researchgate.netrsc.org This hierarchy can be exploited to achieve selective functionalization at the 4-position (bromo) while leaving the chloro and fluoro substituents intact. Subsequent, more forcing reaction conditions or specialized catalyst systems could then be employed to modify the 5-position (chloro). The functionalization of the C-F bond typically requires harsher conditions and specific catalytic systems. nih.gov

Table 1: Potential Selective Cross-Coupling Reactions for this compound

| Reaction Type | Coupling Partner | Potential Site of Functionalization | Catalyst System |

| Suzuki-Miyaura Coupling | Arylboronic acids | C4-Br | Pd(PPh₃)₄, base |

| Buchwald-Hartwig Amination | Amines | C4-Br | Pd₂(dba)₃, ligand, base |

| Sonogashira Coupling | Terminal alkynes | C4-Br | PdCl₂(PPh₃)₂, CuI, base |

| Stille Coupling | Organostannanes | C4-Br | Pd(PPh₃)₄ |

| Heck Reaction | Alkenes | C4-Br | Pd(OAc)₂, ligand, base |

| Suzuki-Miyaura Coupling | Arylboronic acids | C5-Cl | Ni or Pd catalysts with specialized ligands |

C-H Functionalization: In addition to the halogenated positions, direct C-H functionalization of the indazole ring, particularly at the C3 and C7 positions, presents another avenue for derivatization. nih.gov Transition-metal-catalyzed C-H activation can introduce a variety of substituents, further expanding the chemical space accessible from this scaffold. nih.govchim.it

Development of Advanced Computational Models for Prediction of Reactivity and Interaction Profiles

Computational chemistry can play a pivotal role in guiding the synthetic exploration of this compound.

Predicting Reaction Selectivity: Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of various reactions on the polyhalogenated indazole core. acs.orgscienceopen.com By modeling the transition states of different reaction pathways, it is possible to determine the most likely site of functionalization under specific conditions. acs.orgresearchgate.net This predictive capability can save significant experimental time and resources by focusing on the most promising synthetic routes. researchgate.net

Understanding Interaction Profiles: Computational models can also be used to predict how derivatives of this compound might interact with biological targets. Molecular docking and molecular dynamics simulations can provide insights into the binding modes and affinities of these compounds with proteins, guiding the design of new drug candidates.

Potential in Diverse Interdisciplinary Fields Beyond Traditional Medicinal Chemistry

While the primary interest in indazole derivatives lies in medicinal chemistry, the unique properties of this compound and its derivatives suggest potential applications in other fields.

Agrochemicals: Halogenated heterocyclic compounds are a well-established class of agrochemicals. researchgate.netrsc.org The indazole scaffold, in particular, has been incorporated into herbicides. researchgate.net The specific halogenation pattern of this compound could impart desirable properties for the development of new pesticides with improved efficacy and environmental profiles.

Chemical Sensors: The indazole scaffold can be incorporated into chemosensors for the detection of various analytes. seoultech.ac.krnih.govrsc.orgresearchgate.netsci-hub.sersc.org The electronic properties of the indazole ring can be modulated by the halogen substituents and through further derivatization, potentially leading to sensors with high sensitivity and selectivity for specific ions or molecules.

Catalysts: Functionalized indazole derivatives can act as ligands for transition metal catalysts. The nitrogen atoms of the pyrazole (B372694) ring can coordinate to metal centers, and the substituents on the benzene ring can be tailored to fine-tune the electronic and steric properties of the resulting catalyst. This could lead to the development of novel catalysts for a variety of organic transformations. researchgate.netrawdatalibrary.net

Q & A

Q. What synthetic methodologies are effective for preparing 4-bromo-5-chloro-6-fluoro-1H-indazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Core Strategy : Start with an indazole scaffold and sequentially introduce halogens via electrophilic substitution or metal-catalyzed cross-coupling. For bromination, N-bromosuccinimide (NBS) in acetic acid at 0–25°C is effective. Chlorination may use SOCl₂ or Cl₂ gas under controlled conditions. Fluorination can employ HF-pyridine or Selectfluor®.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of halogenating agents) to minimize byproducts. Use polar aprotic solvents (e.g., DMF, DCM) and inert atmospheres to enhance stability. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. The deshielded aromatic protons (δ 7.5–8.5 ppm) and coupling constants help confirm substitution patterns.

- 19F NMR : Identify fluorine environments (e.g., δ -110 to -120 ppm for aromatic fluorine).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with isotopic patterns matching Br/Cl.

- X-ray Crystallography : Use SHELX for structure refinement. Resolve ambiguities in halogen positions by comparing experimental bond lengths/angles with computational models .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at -20°C. Avoid exposure to moisture/light.

- Spill Response : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste. Follow GHS codes P301+P310 (ingestion) and P331 (do NOT induce vomiting) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data for this compound?

Methodological Answer:

- Refinement Tools : Use SHELXL for high-resolution crystallographic refinement. Cross-validate with density functional theory (DFT) to assess steric/electronic effects.

- Error Analysis : Check for twinning, disorder, or thermal motion in crystallographic data. Compare multiple datasets to rule out polymorphic variations.

- Collaboration : Engage in peer discussions or consult crystallography databases (e.g., CCDC) to benchmark results .

Q. What strategies mitigate byproduct formation during halogenation steps in the synthesis of this compound?

Methodological Answer:

- Directed Halogenation : Introduce directing groups (e.g., nitro, methoxy) to control regioselectivity before halogenation.

- Sequential Addition : Perform bromination first (due to higher reactivity), followed by chlorination/fluorination.

- Catalytic Systems : Use Pd catalysts for Suzuki coupling to install aryl halides selectively. Monitor reaction kinetics to terminate at optimal conversion .

Q. How can researchers validate the purity of this compound for pharmacological assays?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column (ACN/water mobile phase) with UV detection at 254 nm. Purity ≥95% is acceptable for in vitro studies.

- Elemental Analysis : Match experimental C/H/N/Br/Cl/F percentages with theoretical values (deviation ≤0.4%).

- Melting Point : Compare with literature values (±2°C tolerance) .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields across studies?

Methodological Answer:

- Critical Review : Scrutinize reaction parameters (solvent purity, catalyst lot, temperature control). Replicate methods exactly before modifying variables.

- DoE (Design of Experiments) : Use factorial design to identify critical factors (e.g., stirring rate, reagent quality).

- Open Data Sharing : Deposit protocols in repositories like Zenodo to enhance transparency and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.